4-Cyclohexylidenebutan-2-one
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Overview
Description
4-Cyclohexylidenebutan-2-one is an organic compound with the molecular formula C₁₀H₁₆O. It is characterized by a cyclohexylidene group attached to a butanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylidenebutan-2-one typically involves the aldol condensation reaction between cyclohexanone and butanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylidenebutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexylidenebutan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexylidenebutan-2-one involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 4-Cyclohexylidenebutan-2-one.
Butanone: Another precursor used in the synthesis.
Cyclohexylideneacetone: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
21527-61-7 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-cyclohexylidenebutan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(11)7-8-10-5-3-2-4-6-10/h8H,2-7H2,1H3 |
InChI Key |
PDXPTGSXSSYDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC=C1CCCCC1 |
Origin of Product |
United States |
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